molecular formula C19H25N5O2 B2805672 8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-80-3

8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2805672
M. Wt: 355.442
InChI Key: FRJYUVCDLWUOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is related to a class of compounds known as pyridazinones . These compounds are known to be inhibitors of PARP7 and are useful in the treatment of cancer .

Scientific Research Applications

Application in Diabetes Treatment

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences and Diabetes Research .

Summary of the Application

The compound has been used in the design and synthesis of pyrrolo [2,3-d]pyrimidine-based analogues, which have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

Methods of Application or Experimental Procedures

The analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme. In vitro antidiabetic analysis was performed to assess their antidiabetic action .

Results or Outcomes

The in vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range .

Application as Antimicrobial and Antiviral Agents

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences and Infectious Disease Research .

Summary of the Application

The compound has been used in the synthesis of pyrrolo [2,3-d]pyrimidine derivatives, which have been evaluated as a novel class of antimicrobial and antiviral agents .

Methods of Application or Experimental Procedures

The derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .

Results or Outcomes

Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .

Application in Antioxidant and Antitumor Activities

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences and Cancer Research .

Summary of the Application

The compound has been used in the synthesis of new acrylonitrile derivatives, which have been evaluated for their antioxidant and antitumor activities .

Methods of Application or Experimental Procedures

The acrylonitrile derivatives were synthesized by reacting the compound with various secondary amines in boiling ethanol . The resulting compounds were then evaluated for their antioxidant and antitumor activities .

Results or Outcomes

The results showed that compound 14 had significantly higher ABTS and antitumor activities than the other compounds . In addition, compounds 9, 11, 15, 16, 22, 23, 24, and 25 showed potent activity against the HepG2 cell line, while compounds 16, 22, and 25 showed potent activity against the WI-38 cell line . Compounds 16 and 22 also showed strong resistance against the VERO cell line .

Application as Antimicrobial and Antiviral Agents

Summary of the Application

The compound has been used in the synthesis of new pyrrolo [2,3-d]pyrimidine derivatives, which have been evaluated as a novel class of antimicrobial and antiviral agents .

Results or Outcomes

Application in Antitumor Activities

Summary of the Application

The compound has been used in the synthesis of new acrylonitrile derivatives, which have been evaluated for their antitumor activities .

Methods of Application or Experimental Procedures

The acrylonitrile derivatives were synthesized by reacting the compound with various secondary amines in boiling ethanol . The resulting compounds were then evaluated for their antitumor activities .

properties

IUPAC Name

8-(diethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-6-23(7-2)18-20-16-15(17(25)22(5)19(26)21(16)4)24(18)12-14-10-8-9-13(3)11-14/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJYUVCDLWUOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

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